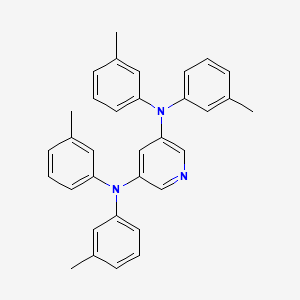
N~3~,N~3~,N~5~,N~5~-Tetrakis(3-methylphenyl)pyridine-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~,N~3~,N~5~,N~5~-Tetrakis(3-methylphenyl)pyridine-3,5-diamine is a chemical compound known for its unique structure and properties It is composed of a pyridine ring substituted with four 3-methylphenyl groups at the N3 and N5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~5~,N~5~-Tetrakis(3-methylphenyl)pyridine-3,5-diamine typically involves the reaction of pyridine-3,5-diamine with 3-methylphenyl halides under specific conditions. One common method includes:
Starting Materials: Pyridine-3,5-diamine and 3-methylphenyl halides.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The pyridine-3,5-diamine is dissolved in DMF, and the 3-methylphenyl halides are added along with potassium carbonate. The mixture is heated to around 100-120°C for several hours to facilitate the substitution reaction, resulting in the formation of N3,N~3~,N~5~,N~5~-Tetrakis(3-methylphenyl)pyridine-3,5-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~3~,N~3~,N~5~,N~5~-Tetrakis(3-methylphenyl)pyridine-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of the 3-methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: New compounds with different substituents replacing the 3-methylphenyl groups.
Wissenschaftliche Forschungsanwendungen
N~3~,N~3~,N~5~,N~5~-Tetrakis(3-methylphenyl)pyridine-3,5-diamine has several applications in scientific research:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Employed in the development of advanced materials with specific optical and electronic characteristics.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Catalysis: Acts as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Wirkmechanismus
The mechanism of action of N3,N~3~,N~5~,N~5~-Tetrakis(3-methylphenyl)pyridine-3,5-diamine involves its interaction with molecular targets through its aromatic and amine groups. These interactions can influence electronic properties and reactivity, making it useful in various applications. The compound can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, affecting its behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N′,N′-Tetrakis(3-methylphenyl)-3,3′-dimethylbenzidine: Similar in structure but with a different core, leading to variations in properties and applications.
N~3~,N~3~,N~5~,N~5~-Tetrakis(thiophen-2-ylmethyl)pyridine-3,5-dicarboxamide: Another compound with a pyridine core but different substituents, resulting in distinct chemical behavior.
Uniqueness
N~3~,N~3~,N~5~,N~5~-Tetrakis(3-methylphenyl)pyridine-3,5-diamine is unique due to its specific substitution pattern and the presence of multiple 3-methylphenyl groups. This structure imparts unique electronic and steric properties, making it valuable in specialized applications such as organic electronics and materials science.
Eigenschaften
CAS-Nummer |
862109-23-7 |
|---|---|
Molekularformel |
C33H31N3 |
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
3-N,3-N,5-N,5-N-tetrakis(3-methylphenyl)pyridine-3,5-diamine |
InChI |
InChI=1S/C33H31N3/c1-24-9-5-13-28(17-24)35(29-14-6-10-25(2)18-29)32-21-33(23-34-22-32)36(30-15-7-11-26(3)19-30)31-16-8-12-27(4)20-31/h5-23H,1-4H3 |
InChI-Schlüssel |
JZSILBFVGPOFJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC(=C2)C)C3=CC(=CN=C3)N(C4=CC=CC(=C4)C)C5=CC=CC(=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



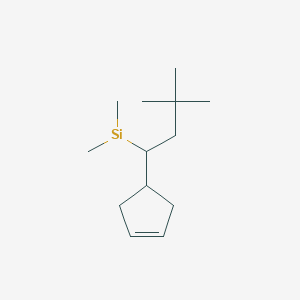
![Diethyl [(5-acetyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B12548248.png)
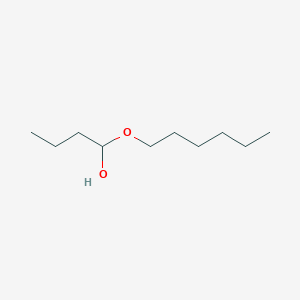
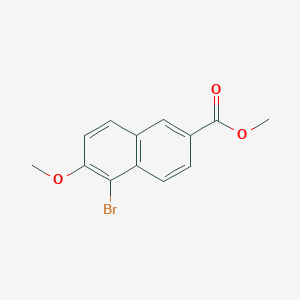

![Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]-](/img/structure/B12548277.png)
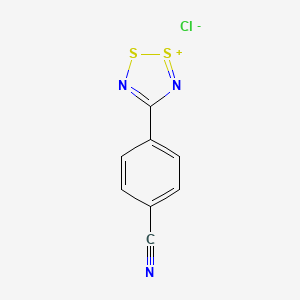

![methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12548287.png)
![1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]-](/img/structure/B12548315.png)
![(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B12548319.png)
acetate](/img/structure/B12548326.png)

